molecular formula C19H24N2O2 B13498835 4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol

4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol

Katalognummer: B13498835
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: LKWBZTJVDVKGAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is known for its unique structure, which includes a nitroso group, a phenylpropyl group, and a phenol group, making it a subject of interest for researchers.

Vorbereitungsmethoden

The synthesis of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol typically involves multiple steps, including the formation of the nitroso group and the attachment of the phenylpropyl group to the phenol ring. The specific synthetic routes and reaction conditions can vary, but they generally involve electrophilic aromatic substitution reactions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol can be compared with other similar compounds, such as:

  • 4-methyl-2-{3-[nitroso(ethyl)amino]-1-phenylpropyl}phenol
  • 4-methyl-2-{3-[nitroso(methyl)amino]-1-phenylpropyl}phenol

These compounds share similar structural features but differ in the alkyl group attached to the nitroso group. The uniqueness of 4-methyl-2-{3-[nitroso(propan-2-yl)amino]-1-phenylpropyl}phenol lies in its specific combination of functional groups, which can result in distinct chemical and biological properties .

Eigenschaften

Molekularformel

C19H24N2O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide

InChI

InChI=1S/C19H24N2O2/c1-14(2)21(20-23)12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)22/h4-10,13-14,17,22H,11-12H2,1-3H3

InChI-Schlüssel

LKWBZTJVDVKGAI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)N=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.